molecular formula C19H21NO5 B2650143 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 1171547-26-4

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2650143
CAS No.: 1171547-26-4
M. Wt: 343.379
InChI Key: CJECWTVYTOZFGR-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound featuring a benzodioxole moiety linked via an ethyloxy group to a propanamide backbone substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-22-15-5-2-14(3-6-15)4-9-19(21)20-10-11-23-16-7-8-17-18(12-16)25-13-24-17/h2-3,5-8,12H,4,9-11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJECWTVYTOZFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and methoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation. Common reagents used in these reactions include alkyl halides, amines, and coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzo[d][1,3]dioxole and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzo[d][1,3]dioxole or methoxyphenyl moieties.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(4-methoxyphenyl)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Core Backbones

The target compound shares the benzo[d][1,3]dioxol-5-yloxy group with several analogs, but its propanamide backbone distinguishes it from other core structures:

  • Piperazine Derivatives: Compounds such as 1-(2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-o-tolylpiperazine (9) () and 1-(2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-methoxyphenyl)piperazine (12) () feature piperazine rings with aryl substituents.
  • Benzimidazole Derivatives : Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole (4f) () incorporate fused benzimidazole rings, which confer planar rigidity and distinct electronic properties compared to the flexible propanamide chain .
  • N-Acylurea Derivatives : KCH-1521 () contains an N-acylurea core, which introduces hydrogen-bonding capabilities absent in the target compound’s amide group .
Table 1: Structural and Physical Comparison
Compound Name (Reference) Core Structure Key Substituents Melting Point (°C) Yield (%)
Target Compound Propanamide 4-Methoxyphenyl Not reported N/A
Compound 9 () Piperazine o-Tolyl 202–203 80
Compound 12 () Piperazine 2-Methoxyphenyl 173–174 75
KCH-1521 () N-Acylurea Indol-3-yl ethyl Not reported N/A
CCG258205 () Piperidine-Benzamide Pyridin-2-yl ethyl Not reported 24

Spectroscopic Characterization

All compounds in the evidence were confirmed via 1H-NMR and 13C-NMR , with characteristic signals for the benzodioxole moiety (e.g., OCH2O protons at δ 5.9–6.0) and substituent-specific shifts. For example:

  • The 4-methoxyphenyl group in the target compound would show a singlet for the methoxy protons at δ ~3.8 and aromatic protons at δ 6.8–7.2, similar to compound 12 () .
  • Piperazine derivatives exhibit distinct splitting patterns for piperazine protons (δ 2.5–3.5) .

Physicochemical Properties

  • Melting Points : Piperazine derivatives generally exhibit higher melting points (171–203°C) due to crystalline packing facilitated by rigid cores, whereas the target compound’s flexible propanamide backbone may result in a lower melting point .
  • Solubility : The 4-methoxyphenyl group in the target compound may enhance solubility in polar solvents compared to halogenated analogs (e.g., compound 24 with a bromophenyl group, ) .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzodioxole moiety and a propanamide structure , which are critical for its biological activity. The synthesis typically involves multi-step reactions that include the preparation of intermediates through functionalization of the benzodioxole and amide formation.

Component Structure Function
BenzodioxoleBenzodioxoleContributes to binding affinity
PropanamidePropanamideProvides biological activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may enhance binding through π-π interactions or hydrogen bonding, while the propanamide structure can interact with active sites on target proteins, modulating their activity. This dual action is crucial for its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : It may reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
  • Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting a role in antimicrobial therapy.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the effects of the compound on HeLa cells (cervical cancer). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Anti-inflammatory Effects :
    • In an animal model of arthritis, administration of the compound led to reduced paw swelling and lower levels of pro-inflammatory cytokines (TNF-α and IL-6), supporting its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy :
    • A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth effectively at concentrations ranging from 5 to 20 µg/mL, highlighting its potential as a new antimicrobial agent .

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